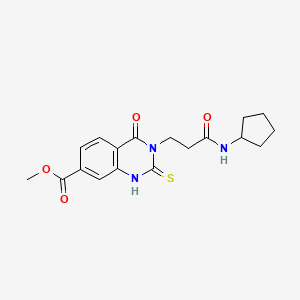
Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It has a cyclopentylamino group attached, which suggests that it might have some biological activity, as cyclopentylamine derivatives are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused-ring system. The quinazoline ring system is aromatic, which means it is particularly stable. The presence of the thioxo groups might introduce some additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylate group might make it somewhat polar, and therefore soluble in polar solvents. The aromatic ring system might contribute to its stability .科学的研究の応用
Synthesis and Structural Analysis
The compound "Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" is a complex molecule belonging to the class of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which have been extensively studied for their synthesis methodologies and structural characteristics. Researchers have developed liquid-phase synthesis techniques for combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. These compounds were synthesized through cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines. Additionally, the hydrolysis of specific thione carboxylates led to the synthesis of new libraries of carboxamide and S-substituted mecaptopbenzimidazoquinazoline carboxamides (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Mechanistic Insights and Derivative Synthesis
Further research into the synthesis of related compounds, such as the methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, highlights remarkable cyclopropanation processes. These processes are crucial for creating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, offering insights into the mechanistic pathways and the generation of new types of heterocyclic systems. Such derivatives are synthesized via reactions involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, followed by specific cyclopropanation methods (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Biological Applications
In terms of biological applications, the derivatives of tetrahydroquinoline have been explored for their potential anticancer effects. One particular study synthesized new derivatives aiming to test their anticancer efficacy against the breast cancer MCF-7 cell line. This research utilized 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, treating them with various reagents to produce compounds tested for their anticancer activity. Several synthesized compounds showed significant activity against the MCF-7 cell line, indicating the potential therapeutic value of these derivatives (Gaber et al., 2021).
作用機序
特性
IUPAC Name |
methyl 3-[3-(cyclopentylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17(24)11-6-7-13-14(10-11)20-18(26)21(16(13)23)9-8-15(22)19-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXXTONUJIYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)


![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)
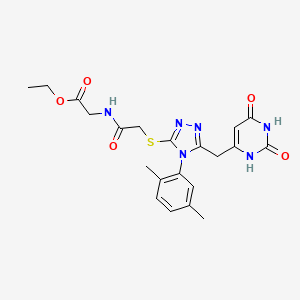
![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)
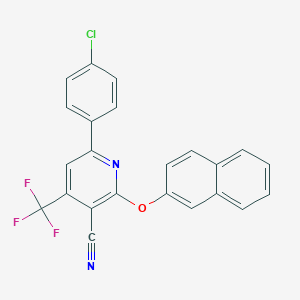
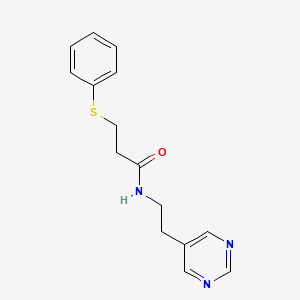
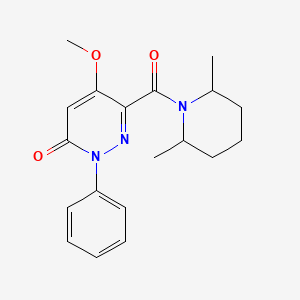
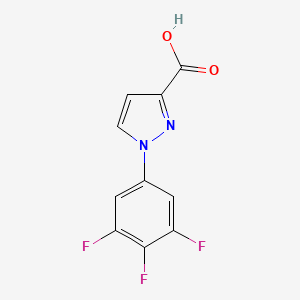

![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)
![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)